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Abstract

N-ethyl-4-methoxyamphetamine (EMA), also known as para-methoxyethylamphetamine
(PMEA), is a synthetic phenethylamine and a structural analog of para-methoxyamphetamine
(PMA). As a member of the substituted amphetamine class, EMA has emerged in forensic
contexts as a designer drug. This technical guide provides a comprehensive overview of the
current scientific understanding of EMA, synthesizing available data on its chemical properties,
synthesis, analytical characterization, pharmacology, metabolism, and toxicology. While
research specifically focused on EMA is limited, this guide draws upon data from closely related
analogs to offer insights into its potential biological effects. This document is intended to serve
as a foundational resource for researchers, scientists, and drug development professionals
investigating the properties and implications of this compound.

Chemical and Physical Properties

N-ethyl-4-methoxyamphetamine is characterized by an amphetamine core structure with a
methoxy group substituted at the fourth position of the phenyl ring and an ethyl group attached
to the terminal amine.
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Property Value Source(s)
N-ethyl-1-(4-

Systematic Name methoxyphenyl)propan-2- [1]
amine

Common Names EMA, PMEA [2]
93963-24-7 (hydrochloride

CAS Number [3]
salt)

Molecular Formula C12H19NO [3]

Molecular Weight 193.29 g/mol (free base) [1]

White crystalline powder
Appearance _ [4]
(hydrochloride salt)

N Soluble in water, DMF, DMSO,
Solubility (HCI salt) [3]
and Ethanol

Synthesis and Characterization

The synthesis of N-ethyl-4-methoxyamphetamine hydrochloride can be achieved through the
reductive amination of 4-methoxyphenyl-2-propanone or via the N-alkylation of 4-
methoxyamphetamine (PMA). A common laboratory-scale synthesis involves the reduction of
an N-acetylated precursor.

Experimental Protocol: Synthesis of N-ethyl-4-
Methoxyamphetamine HCI

This protocol describes the synthesis of EMA HCI from 4-methoxy-N-acetylamphetamine.
Step 1: Reduction of 4-methoxy-N-acetylamphetamine

 In a flame-dried round-bottom flask equipped with a condenser and addition funnel, add 100
mL of a 1.0 M solution of lithium aluminum hydride (LiAlH4) in diethyl ether (100 mmol).

e Slowly add a solution of 4-methoxy-N-acetylamphetamine (5.0 g, 24.2 mmol) in
approximately 75 mL of anhydrous diethyl ether dropwise over 30 minutes.
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Add an additional 125 mL of anhydrous diethyl ether to the reaction mixture.

Reflux the mixture overnight.

After cooling the reaction, cautiously quench the excess LiAlH4 by the sequential dropwise
addition of 4.0 mL of water, 4.0 mL of 15% aqueous sodium hydroxide, and 12 mL of water.

Stir the resulting mixture for approximately 30 minutes.
Step 2: Isolation and Purification of the Free Base

e Filter the aluminum salts through a pad of Celite® and wash the filter cake with an additional
100 mL of diethyl ether.

e Dry the combined filtrate over anhydrous sodium sulfate, filter, and evaporate the solvent in
vacuo to yield the free base as a clear oil.

Step 3: Formation of the Hydrochloride Salt
¢ Dissolve the oily residue in 35 mL of isopropanol.
e Add isopropanolic HCI dropwise until the pH of the solution reaches 5.

 Dilute the solution with approximately 800 mL of diethyl ether to precipitate the hydrochloride
salt.

o Collect the resulting white crystalline powder by suction filtration, wash with a small amount
of diethyl ether, and dry under vacuum. This yields N-ethyl-4-methoxyamphetamine HCI.[4]

Analytical Characterization

e Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of EMA typically
shows a base peak at m/z 72, with other significant fragments at m/z 121 and 192, which are
characteristic of a methoxy-substituted-N-ethylamphetamine structure.[4]

o Fourier-Transform Infrared Spectroscopy (FTIR): The infrared spectrum of EMA HCI displays
absorbance patterns consistent with a secondary amine hydrochloride salt and a para-
disubstituted aromatic ring.[4]
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: The *H-NMR spectrum of EMA HCI
shows characteristic signals for the aromatic protons of a para-substituted benzene ring (two
doublets around 7.0 and 7.3 ppm), a methoxy group (a singlet around 3.8 ppm), and the
protons of the N-ethyl group.[4]

Pharmacology

The pharmacological profile of EMA is not extensively documented in peer-reviewed literature.
However, its structural similarity to other substituted amphetamines, particularly PMA and N-
alkylated amphetamine analogs, allows for informed inferences regarding its mechanism of
action.

Mechanism of Action at Monoamine Transporters

Research on a series of N-alkylated 4-methylamphetamine analogs provides significant insight
into the likely effects of the N-ethyl group on EMA's interaction with the dopamine transporter
(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lengthening the
N-alkyl chain from methyl to ethyl has been shown to decrease potency at all three
transporters.[5][6]

o Dopamine Transporter (DAT): The N-ethyl substitution likely converts EMA into an inhibitor
(blocker) at DAT, rather than a substrate-type releaser. This is a critical distinction, as
substrate activity at DAT is strongly correlated with the abuse potential of stimulants.[5]

* Norepinephrine Transporter (NET): EMA is predicted to act as a substrate at NET, inducing
norepinephrine release.[5]

o Serotonin Transporter (SERT): EMA is expected to be a fully efficacious substrate at SERT,
leading to the release of serotonin.[5]

This mixed profile of a DAT inhibitor and a NET/SERT substrate suggests that EMA may have a
pharmacological profile distinct from both its parent compound, PMA, and classic
psychostimulants like methamphetamine.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.researchgate.net/figure/H-NMR-Spectrum-of-4-Methoxy-N-ethylamphetamine-HCl_fig4_258111679
https://pubmed.ncbi.nlm.nih.gov/28530234/
https://www.semanticscholar.org/paper/N-Alkylated-Analogs-of-4-Methylamphetamine-(4-MA)-Solis-Partilla/b11a5d0c0c88e6594d6cde0b469fa36b40dbf1aa
https://pubmed.ncbi.nlm.nih.gov/28530234/
https://pubmed.ncbi.nlm.nih.gov/28530234/
https://pubmed.ncbi.nlm.nih.gov/28530234/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Predicted Interaction of EMA with Monoamine Transporters

Receptor Binding Profile

A comprehensive receptor binding profile for EMA at a wide range of central nervous system
receptors is not currently available in the scientific literature. Studies on the parent compound,
PMA, have shown very low affinity for serotonin 5-HT1a, 5-HT2a, and 5-HT2c receptors.[7] It is
plausible that EMA shares this characteristic of having low affinity for these postsynaptic
serotonin receptors, with its primary mechanism of action being at the monoamine transporters.

In Vivo Effects

Specific in vivo studies detailing the behavioral and physiological effects of EMA are scarce.
One study noted that the addition of an N-ethyl substituent to 4-methoxyamphetamine
decreases its analgesic potency.[3] Based on its predicted activity as a serotonin and
norepinephrine releaser, it is hypothesized that EMA may produce some stimulant-like effects,
although the lack of significant dopamine release suggests these effects may be less
pronounced than those of traditional amphetamines. Anecdotal reports suggest that PMEA
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(EMA) produces effects similar to PMA but is less potent and may have a reduced tendency to
induce severe hyperthermia at lower doses.[7]

Metabolism

The metabolism of EMA has been investigated in the context of forensic analysis. The primary
metabolic pathways are O-demethylation and hydroxylation.

The major metabolites of EMA identified in human urine and blood are:
o para-methoxyamphetamine (PMA): Formed via N-de-ethylation.

o para-hydroxyethylamphetamine (POHEA): Formed via O-demethylation of the methoxy
group.

e para-hydroxyamphetamine: Formed via O-demethylation and N-de-ethylation.[2]
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Metabolic Pathways of N-ethyl-4-Methoxyamphetamine (EMA)

Toxicology

The toxicological properties of EMA have not been extensively studied. However, based on its
classification and data from its parent compound, PMA, it is considered a hazardous
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substance.
Toxicity Data Value Species Source
Intravenous LDso 40 mg/kg Rat [8]
Acute Oral Toxicity Harmful if swallowed N/A [8]

The primary dangers associated with PMA are severe hyperthermia, cardiovascular distress,
and serotonin syndrome, particularly when taken at high doses or mistaken for MDMA.[7] While
EMA is anecdotally reported to be less potent, the risk of similar toxic effects, especially at
higher doses, should not be underestimated.

Analytical Methodology

The unambiguous identification of EMA in forensic and research settings relies on standard
analytical techniques.

Experimental Protocol: GC-MS Analysis of EMA

o Sample Preparation: Dissolve the sample in an appropriate solvent such as methanol. For
biological matrices, a liquid-liquid or solid-phase extraction is required to isolate the analyte.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
e GC Conditions:

o Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane
stationary phase (e.g., HP-5MS).

o Carrier Gas: Helium at a constant flow rate.

o Temperature Program: An initial oven temperature of around 100-140°C, followed by a
ramp up to approximately 300°C.

o Injector: Split/splitless injector, typically operated at a temperature of 250-280°C.

e MS Conditions:
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o lonization Mode: Electron Impact (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 550.

o Data Analysis: Compare the resulting mass spectrum and retention time with a certified
reference standard of EMA.
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Conclusion

N-ethyl-4-methoxyamphetamine is a substituted amphetamine with a pharmacological profile
that is likely distinct from its more well-known analogs. The available evidence suggests a
primary mechanism of action involving the release of serotonin and norepinephrine, coupled
with the inhibition of dopamine reuptake. This profile may result in a unique set of psychoactive
and physiological effects. Significant gaps remain in the scientific understanding of EMA,
particularly in the areas of receptor binding, quantitative pharmacology, and in vivo behavioral
effects. Further research is warranted to fully characterize this compound and to understand its
potential impact on public health. This guide serves as a consolidation of the current knowledge
and a framework for future investigations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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